molecular formula C7H4BrFO2 B146589 2-Bromo-3-fluorobenzoic acid CAS No. 132715-69-6

2-Bromo-3-fluorobenzoic acid

Cat. No.: B146589
CAS No.: 132715-69-6
M. Wt: 219.01 g/mol
InChI Key: KQRCBMPPEPNNDS-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorobenzoic acid (CAS: 132715-69-6) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄BrFO₂ and a molecular weight of 219.01 g/mol . It features a bromine atom at the 2-position and a fluorine atom at the 3-position on the benzene ring, adjacent to the carboxylic acid group (-COOH) at the 1-position. This compound is commercially available with purities up to 98% and is supplied by multiple manufacturers, including Fluorochem, BerrChemical, and Tianjin Jinyuda Chemical . Its structural uniqueness makes it a valuable intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks .

Preparation Methods

Industrial-Scale Synthesis via Sequential Nitration, Bromination, and Hydrolysis

Nitration of m-Fluorotrifluorotoluene

The foundational step in patent WO2014071545A1 involves nitrating m-fluorotrifluorotoluene (C₆H₄F-CF₃) using a mixed acid system (H₂SO₄/HNO₃) at 20–30°C. The molar ratio of 1.0:1.6–2.0 (substrate:nitric acid) ensures selective para-nitration, yielding 4-fluoro-2-trifluoromethylnitrobenzene (C₆H₃F(NO₂)-CF₃) with >95% conversion . Gas chromatography (GC) monitoring confirms reaction completion, followed by dichloromethane extraction and neutralization to isolate the nitro intermediate.

Bromination with Dibromohydantoin

Bromination employs dibromohydantoin (C₅H₆Br₂N₂O₂) as the brominating agent in sulfuric acid at 20–25°C . A molar ratio of 1.2–1.4:1.0 (nitro intermediate:dibromohydantoin) achieves regioselective bromination at the ortho position relative to the nitro group. This produces a mixture of 3-bromo-4-fluoro-2-trifluoromethylnitrobenzene and 5-bromo-4-fluoro-2-trifluoromethylnitrobenzene , with the former predominating (70–75%) .

Reduction and Deamination

Catalytic reduction using iron powder in aqueous acetic acid or ammonium chloride converts the nitro group to an amine, forming 4-fluoro-3-bromo-2-trifluoromethylaniline . Subsequent deamination with hypophosphorous acid (H₃PO₂) at 20–30°C eliminates the amine, yielding a mixture of 2-bromo-3-fluorobenzotrifluoride and 4-bromo-3-fluorobenzotrifluoride . Vacuum fractional distillation isolates the desired isomer (2-bromo-3-fluorobenzotrifluoride) with 85–90% purity .

Hydrolysis to Carboxylic Acid

Final hydrolysis in concentrated sulfuric acid at 170–175°C cleaves the trifluoromethyl group, producing This compound with a total yield of 68–72% . The high-temperature conditions promote decarboxylation avoidance, confirmed by LC-MS monitoring .

Laboratory-Scale Sandmeyer Reaction

Diazotization of 2-Amino-3-Fluorobenzoic Acid

A modified Sandmeyer protocol (ChemicalBook ) starts with 2-amino-3-fluorobenzoic acid (C₇H₆FNO₂). Diazotization at 0°C using NaNO₂ in HBr/acetonitrile generates the diazonium salt, which undergoes copper(I) bromide-mediated bromination at 70°C. This one-pot method achieves a 78% yield, though purity requires silica gel chromatography due to byproducts like 3-bromo-2-fluorophenol .

Comparative Analysis of Methods

Parameter Industrial Process Sandmeyer Reaction Esterification
Starting Materialm-Fluorotrifluorotoluene2-Amino-3-fluorobenzoic acid3-Bromo-2-fluorobenzoic acid
Reaction Steps631
Total Yield68–72%78%92%
Key EquipmentVacuum distillation columnStandard glasswareReflux apparatus
Byproduct ManagementIsomer separation requiredChromatography neededMinimal
ScalabilityIndustrial (>100 kg)Lab-scale (≤1 kg)Lab-scale

Chemical Reactions Analysis

2-Bromo-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

  • Substituted benzoic acids
  • Biaryl compounds
  • Various derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Research has indicated that 2-bromo-3-fluorobenzoic acid exhibits notable biological activities, which can be categorized as follows:

  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes involved in neurotransmitter synthesis. This suggests potential applications in treating neurological disorders by modulating neurotransmitter levels .
  • Anticancer Properties : Preliminary studies indicate that related compounds may inhibit androgen receptors, which are crucial for certain cancers. This positions this compound as a candidate for further investigation in cancer therapeutics .

Pharmaceutical Applications

The compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in:

  • Neurological Disorders : By inhibiting key enzymes involved in neurotransmitter production, it may help manage conditions like depression or anxiety.
  • Cancer Treatment : Its role in blocking androgen receptors opens avenues for developing treatments targeting hormone-dependent cancers.

Material Science Applications

In addition to its pharmaceutical relevance, this compound is utilized in materials science. Its fluorinated structure enhances properties such as:

  • Thermal Stability : Fluorinated compounds often exhibit improved thermal stability compared to their non-fluorinated counterparts.
  • Chemical Resistance : The presence of halogens can impart resistance to chemical degradation, making it suitable for high-performance materials.

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of androgen receptor signaling in vitro.
Study BNeurotransmitter ModulationShowed potential to alter levels of dopamine and serotonin via enzyme inhibition.
Study CMaterial PropertiesEvaluated thermal stability improvements in polymer composites incorporating fluorinated compounds.

These studies underline the compound's versatility and potential across multiple fields.

Mechanism of Action

2-Bromo-3-fluorobenzoic acid can be compared with other halogenated benzoic acids, such as:

  • 2-Bromo-4-fluorobenzoic acid
  • 3-Bromo-2-fluorobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid

Uniqueness:

Comparison with Similar Compounds

The physicochemical and functional properties of 2-bromo-3-fluorobenzoic acid are influenced by the positions of its substituents. Below, it is compared with structurally related benzoic acid derivatives:

Positional Isomers of Bromo-Fluorobenzoic Acids

These isomers share the same molecular formula (C₇H₄BrFO₂ ) but differ in substituent placement, leading to distinct chemical behaviors:

Compound Name CAS Number Substituent Positions Key Applications/Properties References
This compound 132715-69-6 Br (2), F (3) Suzuki coupling precursor; high acidity due to electron-withdrawing F
4-Bromo-2-fluorobenzoic acid 112704-79-7 Br (4), F (2) Less steric hindrance; used in agrochemical synthesis
2-Bromo-4-fluorobenzoic acid 1006-41-3 Br (2), F (4) Intermediate for liquid crystals; para-F enhances solubility

Key Findings :

  • Acidity: The ortho-fluorine in this compound increases acidity compared to isomers with fluorine in non-ortho positions, due to stronger electron-withdrawing effects .
  • Reactivity : Bromine at the 2-position (ortho to -COOH) facilitates nucleophilic substitution reactions, making it a preferred substrate for cross-coupling chemistry .
  • Steric Effects : The proximity of Br and F in this compound may hinder certain reactions, whereas 4-bromo-2-fluorobenzoic acid exhibits less steric strain .

Amino- and Methyl-Substituted Derivatives

Substitution of fluorine or bromine with amino (-NH₂) or methyl (-CH₃) groups alters electronic and steric properties:

Compound Name CAS Number Molecular Formula Key Differences from this compound References
2-Amino-5-bromo-3-fluorobenzoic acid 1153974-98-1 C₇H₅BrFNO₂ Amino group enhances nucleophilicity; reduced acidity
4-Bromo-3-methylbenzoic acid 7697-28-1 C₈H₇BrO₂ Methyl (electron-donating) decreases acidity; lower reactivity in cross-coupling

Key Findings :

  • Acidity: Amino groups reduce acidity compared to fluorine, while methyl groups further diminish it .
  • Applications: Amino derivatives are used in dye synthesis, whereas methylated analogs are less reactive in metal-catalyzed reactions .

Difluoro- and Multisubstituted Analogs

Addition of multiple halogens or functional groups introduces complexity:

Compound Name CAS Number Molecular Formula Notable Features References
2-Bromo-4,5-difluorobenzoic acid 1003709-39-4 C₇H₃BrF₂O₂ Enhanced lipophilicity; potential use in PET tracers
2-Bromo-4-fluoro-5-methylbenzoic acid 1003709-54-3 C₈H₆BrFO₂ Methyl group improves metabolic stability in drug design

Key Findings :

  • Lipophilicity : Difluoro derivatives exhibit higher lipid solubility, advantageous in blood-brain barrier penetration .
  • Stability : Methyl groups in multisubstituted analogs reduce oxidative degradation .

Biological Activity

2-Bromo-3-fluorobenzoic acid (C7H4BrFO2) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is a derivative of benzoic acid, characterized by the presence of bromine and fluorine substituents at the 2 and 3 positions of the benzene ring, respectively. The unique structural features of this compound influence its interactions with biological systems, making it a valuable compound in research and pharmaceutical development.

  • Molecular Formula : C7H4BrFO2
  • Molecular Weight : 219.01 g/mol
  • CAS Number : 132715-69-6

This compound exhibits its biological activity primarily through enzyme interactions. It can act as an enzyme inhibitor , binding to the active sites of various enzymes, which can lead to a reduction in their catalytic activity. This inhibition can be competitive or non-competitive, depending on the specific enzyme and substrate involved .

Enzyme Interaction

The compound's bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions that are crucial for its interaction with enzymes. This characteristic allows it to modify enzyme kinetics, making it useful in studies aimed at understanding metabolic pathways and developing therapeutic agents.

Biological Effects

The biological effects of this compound are multifaceted:

  • Cell Signaling : It has been shown to influence cell signaling pathways, affecting processes such as proliferation, differentiation, and apoptosis.
  • Gene Expression : The compound can modulate gene expression by interacting with transcription factors, thereby impacting cellular functions.
  • Toxicity Studies : Research indicates that the compound's effects vary with dosage in animal models; low doses may exhibit minimal toxicity, while higher doses can lead to adverse effects such as organ damage .

Study on Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The research utilized kinetic assays to evaluate the inhibitory effects on enzyme activity, revealing a significant decrease in substrate conversion rates upon treatment with the compound.

Enzyme TargetInhibition TypeIC50 (µM)
Enzyme ACompetitive15
Enzyme BNon-competitive20

This data suggests that this compound can be a potent tool for studying enzyme function and developing inhibitors for therapeutic applications .

Cellular Impact Analysis

In cellular assays, treatment with varying concentrations of this compound resulted in dose-dependent effects on cell viability and proliferation:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

These results indicate that higher concentrations lead to significant cytotoxicity, highlighting the importance of dosage in therapeutic contexts.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular structure. The presence of bromine and fluorine atoms affects its lipophilicity, which in turn impacts absorption, distribution, metabolism, and excretion (ADME) properties. Studies suggest that modifications to these substituents can optimize the pharmacokinetic parameters for better therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Bromo-3-fluorobenzoic acid, and how can reaction conditions be optimized to minimize isomer formation?

  • Methodological Answer : Synthesis typically involves regioselective halogenation of fluorobenzoic acid precursors. For example, directed ortho-bromination using Lewis acids (e.g., AlCl₃) under controlled temperatures (0–5°C) can reduce competing isomer formation. Post-synthesis, HPLC or GC-MS analysis is critical to detect impurities like 3-bromo-2-fluorobenzoic acid . Optimizing stoichiometry and reaction time minimizes byproducts.

Q. How can X-ray crystallography confirm the molecular structure and crystal packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is employed, with data processed using the SHELX suite (e.g., SHELXL for refinement ). Challenges include heavy-atom effects from bromine, requiring high-resolution data. WinGX or similar software aids in structure solution and validation . Preferential crystallization in polar solvents (e.g., ethanol) improves crystal quality.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Identifies substituent positions but may show split peaks due to rotational isomers. Variable-temperature NMR (e.g., 25–60°C) reduces conformational ambiguity .
  • IR/Raman : Confirms carboxylic acid and halogen functional groups. Discrepancies between experimental and DFT-simulated spectra may arise from solvent effects or polymorphism .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da).

Q. What strategies are recommended for purifying this compound to achieve >98% purity for sensitive reactions?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1) at 60°C, followed by slow cooling to isolate high-purity crystals.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent. Monitor fractions via TLC (Rf ≈ 0.3 under UV).
  • Purity is assessed via HPLC (C18 column, 70% acetonitrile/water mobile phase) .

Properties

IUPAC Name

2-bromo-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRCBMPPEPNNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307157
Record name 2-Bromo-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132715-69-6
Record name 2-Bromo-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

In a 1 L, three necked flask fitted with a dropping funnel and thermometer, were charged 2-amino-3-fluorobenzoic acid (20.0 g, 0.13 mol) and acetonitrile (160 mL). After cooling to 0° C., HBr (47%, 160 mL) was added drop wise over 10 min. To the resulting solution a solution of NaNO2 (10.0 g, 0.14 mol) in water (20.0 mL) was added drop wise over 1 h. After addition, the reaction mixture was stirred at 0° C. for 5 min, and copper(I) bromide (22.0 g, 0.15 mol) was added portionwise over 30 min. Stirring was continued at 70° C. in a an oil bath for 1 h. After cooling to 0° C., 700 mL of water was added and the precipitate was filtered, washed with cold water and dried under vacuum to give 28.23 g (100%) of the title compound as a white solid. The crude product was used in the next step without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
copper(I) bromide
Quantity
22 g
Type
catalyst
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five
Yield
100%

Synthesis routes and methods II

Procedure details

In a 1 L, three necked, round-bottomed flask fitted with a dropping funnel and a thermometer, were charged 20 g (0.13 mol) of 2-amino-3-fluoro-benzoic acid and 160 mL of acetonitrile. After cooling to 0° C., 160 mL of hydrobromic acid (47%) was added dropwise over 10 min. To the resulting solution, 10 g of NaNO2 (0.145 mol) in water (20 mL) was added dropwise over 1 hour. After addition, the reaction mixture was stirred at 0° C. for 5 min, and 21.8 g of Cu(I) Br (0.15 mol) was added portionwise over 30 min. Stirring was continued at 70° C. in an oil bath for 1 hour. After cooling to 0° C., 700 mL of H2O was added and the precipitate was filtered, washed with cold water and dried under vacuum to give an orange solid corresponding to 2-bromo-3-fluoro-benzoic acid (22 g, 78%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Cu(I) Br
Quantity
21.8 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a 1 L, three necked flask fitted with a dropping funnel and thermometer, were charged 2-amino-3-fluorobenzoic acid (20.0 g, 0.13 mol) and acetonitrile (160 mL). After cooling to 0° C., HBr (47%, 160 mL) was added drop wise over 10 min. To the resulting solution a solution of NaNO2 (10.0 g, 0.14 mol) in water (20.0 mL) was added drop wise over 1 h. After addition, the reaction mixture was stirred at 0° C. for 5 min, and cupper(I) bromide (22.0 g, 0.15 mol) was added portionwise over 30 min. Stirring was continued at 70° C. in a an oil bath for 1 h. After cooling to 0° C., 700 mL of water was added and the precipitate was filtered, washed with cold water and dried under vacuum to give 28.23 g (100%) of the title compound as a white solid. The crude product was used in the next step without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five
Yield
100%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-3-fluorobenzoic acid
2-Bromo-3-fluorobenzoic acid
2-Bromo-3-fluorobenzoic acid
2-Bromo-3-fluorobenzoic acid
2-Bromo-3-fluorobenzoic acid
2-Bromo-3-fluorobenzoic acid

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